ARF6 (2-13)

ARF6 EGFR Trafficking

This exact ARF6 (2-13) sequence (GKVLSKIFGNKE) is uniquely validated to inhibit ARF6-GTP-dependent EGFR trafficking without Golgi disruption, unlike pan-ARF inhibitors. Only this complete 2-13 motif ensures selective disruption of the palmitoylated EGFR lipid interface. Optimal for mechanistic studies in EGFR-overexpressing cancer lines (10-20 µM) and as a specificity control against ARF1 peptides. Essential precursor for in vivo myristoylated derivatives.

Molecular Formula C60H102N16O17
Molecular Weight 1319.5 g/mol
Cat. No. B12367073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARF6 (2-13)
Molecular FormulaC60H102N16O17
Molecular Weight1319.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CN
InChIInChI=1S/C60H102N16O17/c1-7-35(6)50(76-54(86)39(21-13-16-26-63)70-57(89)44(32-77)74-55(87)41(27-33(2)3)72-58(90)49(34(4)5)75-53(85)37(19-11-14-24-61)67-46(79)30-64)59(91)73-42(28-36-17-9-8-10-18-36)51(83)66-31-47(80)68-43(29-45(65)78)56(88)69-38(20-12-15-25-62)52(84)71-40(60(92)93)22-23-48(81)82/h8-10,17-18,33-35,37-44,49-50,77H,7,11-16,19-32,61-64H2,1-6H3,(H2,65,78)(H,66,83)(H,67,79)(H,68,80)(H,69,88)(H,70,89)(H,71,84)(H,72,90)(H,73,91)(H,74,87)(H,75,85)(H,76,86)(H,81,82)(H,92,93)/t35-,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-/m0/s1
InChIKeyKQLQBMFCYITTQS-HRINEXGESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH: ARF6 (2-13) Peptide for EGFR-Dependent Tumor Targeting Research


The compound H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH (GKVLSKIFGNKE; MW 1319.5 g/mol), also designated ARF6 (2-13), is a 12-amino acid synthetic linear peptide corresponding to residues 2-13 of the human ADP-ribosylation factor 6 (ARF6) protein . It functions as a specific peptide inhibitor of ARF6, a small GTPase that mediates the palmitoylation-dependent trafficking of epidermal growth factor receptor (EGFR) from the Golgi apparatus to the plasma membrane [1]. Unlike broad-spectrum EGFR inhibitors or kinase-directed agents, this peptide disrupts a specific intracellular sorting mechanism essential for the membrane localization and subsequent oncogenic signaling of EGFR in tumors characterized by receptor overexpression [1].

Why Generic ARF6 Peptides or Pan-ARF Inhibitors Cannot Substitute for H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH in Tumor Trafficking Studies


Generic substitution of ARF6 (2-13) with other ARF family peptides, such as ARF1-derived sequences or broad-spectrum small-molecule ARF inhibitors (e.g., Brefeldin A, SecinH3), fails to recapitulate the same biological outcome due to distinct specificity profiles and divergent downstream consequences [1]. While pan-ARF inhibitors collapse the entire Golgi apparatus and globally disrupt multiple trafficking pathways (ARF1-ARF6 inclusive), ARF6 (2-13) acts as a competitive peptide inhibitor that specifically antagonizes ARF6-GTP-dependent interactions without affecting ARF1-mediated secretory pathways or inducing non-specific cytotoxicity [1]. The substitution of a single residue within the N-terminal amphipathic helix of ARF6 (the region encompassed by residues 2-13) is known to abolish lipid modification recognition; thus, minor sequence variants or truncated analogs that lack the complete GKVLSKIFGNKE motif are predicted to lose their capacity to disrupt the ARF6-palmitoylated EGFR lipid-lipid interaction interface [2]. Therefore, only this exact sequence retains the validated molecular mechanism required for selective inhibition of EGFR plasma membrane localization.

H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH: Quantitative Evidence of Mechanistic Specificity and Anti-Tumor Efficacy


ARF6 (2-13) Peptide Selectively Disrupts EGFR Plasma Membrane Localization Without Affecting Golgi Morphology

ARF6 (2-13) peptide specifically inhibits the ARF6-mediated trafficking of EGFR to the plasma membrane without disrupting the structural integrity of the Golgi apparatus, in direct contrast to the pan-ARF activator/inhibitor Brefeldin A (BFA). In immunofluorescence microscopy assays, ARF6 (2-13) treatment reduced EGFR cell surface localization by approximately 50-70% as quantified by confocal imaging [1]. Under identical experimental conditions, Brefeldin A completely collapsed the Golgi structure (visualized by GM130 staining), whereas ARF6 (2-13) peptide treatment preserved normal Golgi morphology [1].

ARF6 EGFR Trafficking Palmitoylation

GKVL Core Motif Mediates Disruption of ARF6-EGFR Lipid-Lipid Interaction in Vitro

The N-terminal amphipathic helix of ARF6, corresponding to residues 2-13 (GKVLSKIFGNKE), directly mediates the lipid-lipid interaction with palmitoylated EGFR that is required for EGFR Golgi export [1]. In GST pull-down assays using purified recombinant proteins, GST-ARF6(1-175) robustly interacted with palmitoylated EGFR, but this interaction was abolished when ARF6 lacked its N-terminal myristoylation site or when EGFR palmitoylation was blocked via DHHC13 knockdown [1]. The free peptide ARF6 (2-13) competes with endogenous ARF6 for binding to palmitoylated EGFR, thereby disrupting the sorting complex. In contrast, a control peptide corresponding to ARF1(2-13), which shares limited sequence homology (GKVLSKLFG vs. GKVLSKIFGNKE), failed to inhibit EGFR plasma membrane localization [1].

ARF6 Palmitoylation Lipid-Lipid Interaction Peptide Inhibitor

Cell-Permeable Myr-GKVL-TAT Peptide Significantly Inhibits EGFR-Dependent Tumor Growth in Vivo

To evaluate the therapeutic potential of ARF6 (2-13), researchers designed a cell-permeable variant by fusing the GKVL sequence to a TAT transduction domain and adding an N-terminal myristoyl group (Myr-GKVL-TAT). In a subcutaneous xenograft mouse model using A431 epidermoid carcinoma cells (EGFR-overexpressing), daily subcutaneous administration of Myr-GKVL-TAT at 2 mg/kg significantly inhibited tumor growth [1]. Starting from day 24 when tumors reached approximately 100 mm³, Myr-GKVL-TAT treatment resulted in a 58-64% reduction in tumor volume compared to vehicle-treated controls by day 40 [1]. In direct comparison, the non-myristoylated GKVL-TAT peptide (which contains the identical ARF6 2-13 sequence but lacks the lipid anchor required for membrane insertion) showed no significant tumor growth inhibition, underscoring the functional requirement of the myristoyl modification for in vivo activity [1].

EGFR Tumor Growth In Vivo Efficacy ARF6 Inhibition

ARF6 (2-13) Peptide Reduces Endotoxemia-Associated Inflammatory Cytokine Production

Independent of its role in EGFR trafficking, ARF6 (2-13) peptide has been shown to attenuate inflammatory responses in endotoxemia models via ARF6 inhibition . In LPS-stimulated macrophages, ARF6 (2-13) treatment reduced the secretion of pro-inflammatory cytokines including TNF-α and IL-6. The peptide acts by inhibiting ARF6-GTP-dependent activation of downstream signaling cascades involving ERK and NF-κB pathways . This distinguishes ARF6 (2-13) from pan-ARF inhibitors like SecinH3, which broadly inhibit ARF1/ARF6 cytohesin-mediated activation and produce distinct cytokine modulation profiles due to concurrent ARF1 inhibition [1]. The specificity of ARF6 (2-13) for ARF6 over ARF1 provides a cleaner tool for dissecting ARF6-specific contributions to inflammatory signaling.

Endotoxemia ARF6 Inflammation Cytokine

Optimal Experimental Scenarios for H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH in ARF6-Dependent Pathway Research


Dissecting EGFR Plasma Membrane Trafficking in EGFR-Overexpressing Cancer Cell Lines

This peptide is optimally deployed in cellular assays using EGFR-overexpressing cancer lines (e.g., A431 epidermoid carcinoma, MDA-MB-468 breast cancer, or EGFR-amplified glioblastoma cells) to mechanistically interrogate ARF6-dependent trafficking. The unmodified peptide (10-20 μM, 4-6 hour treatment) reduces EGFR surface localization by 50-70% without collapsing Golgi structure, as confirmed by confocal immunofluorescence using anti-EGFR antibodies and GM130 as a Golgi marker [1]. This enables researchers to distinguish ARF6-specific trafficking effects from the global secretory blockade induced by Brefeldin A (5 μg/mL), which serves as a critical negative control for pathway specificity [1].

Synthesis of Myristoylated ARF6 (2-13) Derivatives for In Vivo Tumor Xenograft Efficacy Studies

The unmodified peptide serves as the essential precursor for generating cell-permeable, myristoylated derivatives such as Myr-GKVL-TAT. Following N-terminal myristoylation and conjugation to a TAT cell-penetrating peptide, the resulting compound can be evaluated in subcutaneous xenograft models using A431 or other EGFR-overexpressing tumor cells. Daily subcutaneous dosing at 2 mg/kg achieved approximately 60% tumor growth inhibition over 16 days relative to vehicle controls, whereas the non-myristoylated peptide showed no in vivo efficacy [1]. This application scenario is particularly relevant for groups developing peptide-based therapeutics targeting ARF6-driven oncogenic trafficking.

Negative Control for ARF1-Mediated Trafficking Studies Using ARF1 (2-13) Peptide

When investigating ARF1-dependent secretory pathways or Golgi-to-ER retrograde transport, ARF6 (2-13) peptide should be employed as a specificity control alongside ARF1 (2-13) peptide. Because ARF6 (2-13) does not inhibit ARF1 function or disrupt Golgi morphology, it provides a clean negative control to confirm that observed trafficking phenotypes are indeed ARF1-specific rather than resulting from broader ARF family inhibition [1]. This is critical for researchers using siRNA-mediated knockdown of individual ARF isoforms who require peptide-based validation tools.

Investigating ARF6-Specific Inflammatory Signaling in Macrophage Endotoxemia Models

In LPS-stimulated macrophage assays (e.g., RAW 264.7 cells or primary bone marrow-derived macrophages), ARF6 (2-13) peptide can be used to selectively inhibit ARF6-GTP-dependent inflammatory signaling, leading to reduced TNF-α and IL-6 secretion [1]. This application is particularly valuable when compared against the pan-cytohesin inhibitor SecinH3, which affects both ARF1 and ARF6 signaling. Researchers studying ARF6-specific contributions to TLR4-mediated inflammation should use ARF6 (2-13) to avoid the confounding effects of concurrent ARF1 inhibition inherent to small-molecule inhibitors .

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